(E)-2,3-Dicyano-3-ethoxyacrylamide
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Overview
Description
(E)-2,3-Dicyano-3-ethoxyacrylamide is an organic compound with a unique structure characterized by the presence of cyano groups, an ethoxy group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dicyano-3-ethoxyacrylamide typically involves the reaction of ethyl cyanoacetate with acrylonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Michael addition followed by cyclization to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key considerations include:
Catalysts: Use of phase-transfer catalysts to improve reaction efficiency
Purification: Crystallization or chromatography to isolate the pure compound
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-Dicyano-3-ethoxyacrylamide can undergo various chemical reactions, including:
Oxidation: The cyano groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst
Substitution: Nucleophiles like ammonia or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of dicarboxylic acids
Reduction: Formation of diamines
Substitution: Formation of substituted acrylamides
Scientific Research Applications
(E)-2,3-Dicyano-3-ethoxyacrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mechanism of Action
The mechanism of action of (E)-2,3-Dicyano-3-ethoxyacrylamide involves its interaction with specific molecular targets. The cyano groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access
Signal Transduction: Modulating signaling pathways by interacting with key proteins
Comparison with Similar Compounds
Similar Compounds
2,3-Dicyanoacrylamide: Lacks the ethoxy group, making it less soluble in organic solvents.
3-Ethoxyacrylamide: Lacks the cyano groups, reducing its potential for hydrogen bonding and enzyme inhibition.
2-Cyano-3-ethoxyacrylamide: Contains only one cyano group, affecting its reactivity and applications.
Uniqueness
(E)-2,3-Dicyano-3-ethoxyacrylamide is unique due to the combination of cyano and ethoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H7N3O2 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(E)-2,3-dicyano-3-ethoxyprop-2-enamide |
InChI |
InChI=1S/C7H7N3O2/c1-2-12-6(4-9)5(3-8)7(10)11/h2H2,1H3,(H2,10,11)/b6-5+ |
InChI Key |
UKERREZFPNIBLR-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C(=C(\C#N)/C(=O)N)/C#N |
Canonical SMILES |
CCOC(=C(C#N)C(=O)N)C#N |
Origin of Product |
United States |
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